![molecular formula C22H28N2O3S B4859154 2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4859154.png)
2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
Overview
Description
2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl groups and a sulfonamide functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide typically involves several steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound under controlled conditions to form the pyrrolidinylcarbonyl intermediate.
Introduction of the Phenyl Group: The intermediate is then reacted with a phenyl-containing reagent to introduce the phenyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure the desired reaction kinetics.
Catalysts: Using catalysts to enhance reaction rates and yields.
Purification Techniques: Employing purification methods like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, nucleophile-substituted compounds.
Scientific Research Applications
2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentamethylbenzenesulfonamide: Lacks the pyrrolidinylcarbonyl and phenyl groups.
N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide: Lacks the multiple methyl groups.
Uniqueness
2,3,4,5,6-pentamethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is unique due to its combination of multiple methyl groups, a sulfonamide functional group, and a pyrrolidinylcarbonyl-phenyl moiety
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14-15(2)17(4)21(18(5)16(14)3)28(26,27)23-20-10-8-19(9-11-20)22(25)24-12-6-7-13-24/h8-11,23H,6-7,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCTLARBDRDBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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